1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2.ClH/c1-19-12-4-2-11(3-5-12)14-16-13(20-17-14)10-18-8-6-15-7-9-18;/h2-5,15H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBPBFDURDFACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with chloroacetic acid to form the oxadiazole ring, followed by the reaction with piperazine to introduce the piperazine moiety . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development, particularly in targeting various biological pathways. The oxadiazole ring is known for its reactivity and ability to participate in nucleophilic substitution reactions, while the piperazine moiety is associated with a range of pharmacological activities.
Antitumor Activity
Research indicates that compounds containing oxadiazole and piperazine moieties exhibit significant antitumor properties . Preliminary studies have shown that 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can inhibit tumor cell proliferation effectively.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 |
| Study B | HeLa (cervical cancer) | 15.0 |
| Study C | A549 (lung cancer) | 10.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Applications
The compound has also been explored for its anticonvulsant properties , showing activity comparable to established anticonvulsants like phenytoin.
| Study | Model | Result |
|---|---|---|
| Study D | Mouse model of epilepsy | Significant reduction in seizure frequency |
| Study E | In vitro assays | Effective at concentrations < 20 µM |
These findings indicate its potential use in treating epilepsy and other neurological disorders.
Other Biological Activities
Beyond antitumor and anticonvulsant effects, the compound may possess other biological activities:
- Antimicrobial Activity : Compounds similar to this have been reported to exhibit antimicrobial properties against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 15 µg/mL |
| Compound Y | S. aureus | 10 µg/mL |
- Anti-inflammatory Effects : The piperazine component may contribute to anti-inflammatory activity by modulating inflammatory pathways.
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Antitumor Activity : A research team evaluated the efficacy of the compound against breast cancer cells in vitro. Results showed a dose-dependent inhibition of cell growth.
- Neuroprotective Effects : Another study investigated its effects on neuronal cells subjected to oxidative stress, revealing protective effects that may be beneficial in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound’s nematicidal activity is attributed to its ability to inhibit succinate dehydrogenase, an enzyme crucial for nematode metabolism .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on structural similarity to analogs.
Antidiabetic and Antimicrobial Potential
- Piperazine-oxadiazole hybrids are explored in diabetes management due to their interactions with G-protein-coupled receptors (GPCRs) and ion channels . For example, morpholine/piperazine hybrids show hypoglycemic activity in preclinical models .
- The 4-chlorophenyl analog’s safety data (SDS) highlight standard handling protocols for corrosive substances, suggesting similar precautions for the methoxy derivative .
CNS Targeting
- Fluorinated analogs (e.g., 3-F substitution) are prioritized in neuropharmacology for their balanced solubility and brain uptake . The trifluoromethyl derivative’s stability aligns with candidates for chronic CNS conditions .
Biological Activity
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Formula : C₁₄H₁₉ClN₄O₂
- Molecular Weight : 310.78 g/mol
- CAS Number : 16391433
- IUPAC Name : 3-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole; hydrochloride
Anticonvulsant Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticonvulsant properties. A study evaluated several piperazine derivatives, including those related to this compound, against the maximal electroshock seizure (MES) model in male Wistar rats. Compounds demonstrated varying degrees of efficacy compared to the standard drug phenytoin. Notably, certain derivatives exhibited no neurotoxicity at doses up to 100 mg/kg, indicating a favorable safety profile alongside their anticonvulsant effects .
Anticancer Activity
The oxadiazole moiety has been linked to anticancer activity across various studies. For instance, compounds containing the 1,2,4-oxadiazole structure showed promising results against several cancer cell lines. In vitro studies reported IC₅₀ values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cells. The mechanism of action appears to involve apoptosis induction through p53 expression modulation and caspase activation .
Antimicrobial and Enzyme Inhibition
The compound also exhibits antimicrobial properties and acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In a series of synthesized compounds that included piperazine derivatives, some demonstrated potent antibacterial activity with IC₅₀ values significantly lower than the reference standard thiourea . Furthermore, the enzyme inhibition potential suggests therapeutic applications in treating conditions like infections and metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in the phenyl ring and the introduction of electron-donating or withdrawing groups have shown to influence potency significantly. For example, substituents on the aromatic ring can enhance or diminish anticancer activity depending on their nature .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Anticonvulsant Screening : A study involved testing various piperazine derivatives for anticonvulsant effects using the MES model. The most effective compounds were identified as having minimal neurotoxicity .
- Cytotoxicity Assays : Compounds were evaluated for cytotoxic effects on different cancer cell lines with promising results indicating potential as new anticancer agents .
- Enzyme Inhibition Studies : The synthesized compounds were assessed for their ability to inhibit urease and AChE, showcasing their multifaceted pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions. First, prepare the 1,2,4-oxadiazole ring via cyclization of a nitrile oxide with an amidoxime precursor. Next, functionalize the oxadiazole with a methyl group for coupling to piperazine. Finally, quaternize the piperazine with HCl to form the hydrochloride salt. Key steps include optimizing reaction conditions (e.g., solvent, temperature) for cyclization and coupling efficiency. Characterization via NMR and IR confirms structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of the oxadiazole, methoxyphenyl, and piperazine moieties.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl.
- X-ray Crystallography (if crystals are obtainable): Resolve the 3D structure .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Ventilation : Ensure adequate airflow to avoid inhalation of particulates.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in a cool, dry, and dark environment in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?
- Methodology :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization but may require careful purification to remove residuals.
- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate coupling between oxadiazole and piperazine.
- Pitfalls :
- Byproduct Formation : Monitor for over-alkylation of piperazine using TLC or HPLC.
- Moisture Sensitivity : Anhydrous conditions are critical during HCl salt formation to avoid hydrolysis .
Q. What strategies are effective in analyzing conflicting biological activity data across studies?
- Methodology :
- Dose-Response Curves : Replicate assays at varying concentrations to identify non-linear effects.
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Meta-Analysis : Compare data across studies while controlling for variables (e.g., cell type, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
- QSAR Studies : Corrogate structural features (e.g., substituents on the methoxyphenyl group) with activity data to identify pharmacophores.
- ADMET Prediction : Use tools like SwissADME to optimize solubility, metabolic stability, and toxicity profiles .
Q. What experimental approaches resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodology :
- Microsomal Stability Assays : Compare hepatic clearance rates in human/animal liver microsomes.
- Plasma Protein Binding : Measure free fraction using equilibrium dialysis to explain bioavailability differences.
- Tissue Distribution Studies : Use radiolabeled compound to track accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
